5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and an ethyl group
Mechanism of Action
Target of Action
The compound “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is structurally similar to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an algicide and herbicide that inhibits photosynthesis . Therefore, it’s plausible that the compound might also target the photosynthetic machinery in plants and algae.
Mode of Action
DCMU, a structurally related compound, blocks the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to turn light energy into chemical energy . It’s possible that “this compound” might have a similar mode of action.
Biochemical Pathways
The inhibition of photosynthesis by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This could lead to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis .
Pharmacokinetics
DCMU is a solid compound that is slightly soluble in water , which could affect its absorption and distribution in the environment.
Result of Action
The inhibition of photosynthesis can lead to a decrease in plant growth and productivity. In the case of algae, this could result in a decrease in algal blooms, which could have various ecological impacts .
Action Environment
The action of “this compound” could be influenced by various environmental factors. For instance, its solubility might affect its distribution in aquatic environments. Furthermore, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable pyrazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the carboxylation of the pyrazole intermediate using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: A chemical intermediate used in organic synthesis.
DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): An algicide and herbicide that inhibits photosynthesis.
Uniqueness
5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-16-11(12(17)18)6-10(15-16)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNMWMOQUFVLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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